N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C23H23N7O4S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N7O4S2/c1-4-11-30-22(19-6-5-12-34-19)27-28-23(30)35-14-21(31)26-17-7-9-18(10-8-17)36(32,33)29-20-13-15(2)24-16(3)25-20/h4-10,12-13H,1,11,14H2,2-3H3,(H,26,31)(H,24,25,29) |
InChI Key |
LAKCPEXRCBQEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
Phenyl Group Attachment: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Triazole Ring Formation: The triazole ring is synthesized via cycloaddition reactions, often using azides and alkynes.
Furan Ring Introduction: The furan ring is incorporated through cyclization reactions involving furfural or its derivatives.
Final Coupling: The final step involves coupling the various intermediates to form the target compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Cyclization Conditions: Acidic or basic conditions, heat
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents on the triazole ring or the sulfamoylphenyl group. Key analogues include:
Key Observations :
- Propenyl vs.
- Furan vs. Pyridine : Furan-containing derivatives exhibit stronger π-π stacking with aromatic residues in enzymes, whereas pyridine analogues may improve hydrogen bonding .
- Sulfamoylpyrimidinyl Group: This moiety contributes to sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase), absent in dimethylamino-substituted analogues .
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS fingerprints), the target compound shows >75% similarity to N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide derivatives (e.g., MLSD001217508), suggesting shared sulfonamide-mediated bioactivity . Molecular dynamics simulations predict comparable binding affinities to HDAC8 (ΔG ≈ −9.2 kcal/mol) for furan-triazole derivatives, aligning with aglaithioduline’s epigenetic activity .
Bioactivity and Pharmacological Profiling
- Antiproliferative Activity : Hydroxyacetamide-triazole derivatives inhibit cancer cell lines (IC₅₀: 12–25 μM) via tubulin destabilization .
- Anti-exudative Effects : Furan-triazole derivatives reduce edema in rodent models (ED₅₀: 50 mg/kg) by modulating COX-2 .
- Enzyme Inhibition : Sulfamoylpyrimidinyl groups confer carbonic anhydrase IX/XII inhibition (Kᵢ: 8–15 nM) .
Biological Activity
The compound N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
Structural Characteristics
The compound features a complex structure comprising:
- A pyrimidine ring with a sulfamoyl group.
- A furan moiety linked to a triazole ring.
- An acetamide functional group.
This unique combination is expected to enhance its biological activity and specificity.
The primary mechanism of action for sulfonamide derivatives involves inhibition of bacterial folate synthesis. They compete with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, leading to the disruption of folate metabolism and subsequent bacterial growth inhibition .
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). For example:
- Minimum Inhibitory Concentrations (MICs) : Certain derivatives have shown MIC values as low as 3.91 μM against MRSA, indicating potent antibacterial activity .
- Biofilm Formation : Some compounds have been reported to prevent biofilm formation in MRSA, which is crucial for treating chronic infections .
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.50 to 7.10 μM across different cancer cell lines, indicating promising anticancer activity .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the compound . The results indicated that it effectively inhibited bacterial growth in vitro and demonstrated low cytotoxicity in human liver cell lines (HepG2), suggesting a favorable safety profile .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects against breast cancer cells. The compound showed significant cytotoxicity with an IC50 value of 0.95 μM, outperforming some standard chemotherapeutic agents . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced biological activity.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 3.91 μM | |
| Antiproliferative | MDA-MB-231 (Breast Cancer) | 0.95 μM | |
| Antiproliferative | HeLa (Cervical Cancer) | 0.50 - 7.10 μM |
Table 2: Structure–Activity Relationship Insights
| Compound Variation | Observed Activity | Notes |
|---|---|---|
| Sulfamoyl substitution | Increased antibacterial activity | Critical for enzyme inhibition |
| Furan and triazole integration | Enhanced anticancer effects | Improves selectivity and potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
